molecular formula C21H21FN2S B11579800 [1-(4-fluorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

[1-(4-fluorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

Cat. No.: B11579800
M. Wt: 352.5 g/mol
InChI Key: MIDOWNXLTLMBOC-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the indole ring and a piperidinyl group linked via a methanethione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, where the indole derivative reacts with piperidine in the presence of a suitable catalyst.

    Formation of the Methanethione Moiety:

Industrial Production Methods

Industrial production of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the methanethione moiety, converting it to a methanethiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-1H-indol-3-ylmethanethione
  • 1-(4-methylbenzyl)-1H-indol-3-ylmethanethione
  • 1-(4-bromobenzyl)-1H-indol-3-ylmethanethione

Uniqueness

The uniqueness of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanethione lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C21H21FN2S

Molecular Weight

352.5 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C21H21FN2S/c22-17-10-8-16(9-11-17)14-24-15-19(18-6-2-3-7-20(18)24)21(25)23-12-4-1-5-13-23/h2-3,6-11,15H,1,4-5,12-14H2

InChI Key

MIDOWNXLTLMBOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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